2-Fluoro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide
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Overview
Description
2-Fluoro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a benzenesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the cyclization of appropriate precursors under controlled conditions. The phenyl group is introduced through a Friedel-Crafts acylation reaction, and the benzenesulfonamide moiety is added via sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-Fluoro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Benzenesulfonamide derivatives: Compounds such as 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride are closely related
Uniqueness
2-Fluoro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to other similar compounds .
Properties
CAS No. |
36090-48-9 |
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Molecular Formula |
C16H15FN2O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-fluoro-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H15FN2O3S/c17-14-9-13(23(18,21)22)6-7-15(14)19-10-12(8-16(19)20)11-4-2-1-3-5-11/h1-7,9,12H,8,10H2,(H2,18,21,22) |
InChI Key |
WCCIWNFAPRHDSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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